2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group.
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Benzothiazole Derivative Synthesis: : Separately, the benzothiazole derivative is synthesized by reacting 2-aminothiophenol with a methylating agent under acidic conditions to form 6-methyl-1,3-benzothiazole.
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Coupling Reaction: : The final step involves coupling the phenoxy intermediate with the benzothiazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the acetamide linkage is formed. Common reagents for this step include acetic anhydride or acetyl chloride, and the reaction is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are used to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide linkage, where nucleophiles such as amines or alcohols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the original compound, often with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the original groups.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, often as part of drug discovery and development programs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide: Lacks the methyl group on the benzothiazole ring, which may affect its chemical properties and biological activity.
2-(3,4-Dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its reactivity and applications.
Uniqueness
2-(3,4-Dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to its specific combination of phenoxy and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15-4-11-21-22(12-15)29-24(26-21)18-6-8-19(9-7-18)25-23(27)14-28-20-10-5-16(2)17(3)13-20/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQMHBXNHBSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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